3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one
Overview
Description
The compound “3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share a similar structural motif to “3-(3-Aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one”, have been reported to exhibit significant antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound of interest could potentially be modified to enhance its antiviral capabilities .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. By acting on specific receptors, these compounds can potentially reduce inflammation. This implies that “this compound” may be utilized in the development of new anti-inflammatory drugs .
Anticancer Applications
The structural framework of indole is present in many pharmacologically active compounds that exhibit anticancer activities. By binding with high affinity to various receptors, indole derivatives can interfere with cancer cell proliferation. Therefore, “this compound” could serve as a scaffold for designing new anticancer agents .
Antimicrobial Effects
Indole derivatives have been found to possess antimicrobial properties, which include action against bacteria and fungi. This suggests that our compound could be explored for its potential use in treating microbial infections .
Antitubercular Activity
Some indole derivatives have been synthesized and reported as potent antimycobacterial agents. Given the structural similarities, “this compound” might be a candidate for the development of new antitubercular drugs .
properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1,1,1-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)4-12-2-1-5(11)3-12/h5H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIZIYNRRMXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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